![molecular formula C19H25NO B6069445 2-[benzyl(3-phenylbutyl)amino]ethanol](/img/structure/B6069445.png)
2-[benzyl(3-phenylbutyl)amino]ethanol
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Overview
Description
2-[benzyl(3-phenylbutyl)amino]ethanol is a chemical compound with the molecular formula C23H29NO. It is a tertiary amine and belongs to the class of benzylamines. The compound has been studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 2-[benzyl(3-phenylbutyl)amino]ethanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[benzyl(3-phenylbutyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to inhibit the activity of certain enzymes involved in tumor growth, such as matrix metalloproteinases and cyclooxygenase-2. In addition, 2-[benzyl(3-phenylbutyl)amino]ethanol has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[benzyl(3-phenylbutyl)amino]ethanol in lab experiments is its potential therapeutic applications. The compound has been shown to have a variety of biological activities, which may make it a useful tool for studying the mechanisms of inflammation, tumor growth, and neurodegeneration. However, one limitation of using 2-[benzyl(3-phenylbutyl)amino]ethanol in lab experiments is its relatively low solubility in water. This may make it difficult to use in certain experimental systems.
Future Directions
There are several future directions for research on 2-[benzyl(3-phenylbutyl)amino]ethanol. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 2-[benzyl(3-phenylbutyl)amino]ethanol and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[benzyl(3-phenylbutyl)amino]ethanol involves a multi-step process. The first step is the reaction between benzylamine and 3-phenylbutanal to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with ethylene oxide to form the final product, 2-[benzyl(3-phenylbutyl)amino]ethanol.
Scientific Research Applications
2-[benzyl(3-phenylbutyl)amino]ethanol has been studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[benzyl(3-phenylbutyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-17(19-10-6-3-7-11-19)12-13-20(14-15-21)16-18-8-4-2-5-9-18/h2-11,17,21H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKVQIKBBWRAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(CCO)CC1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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